molecular formula C42H50N8O6 B1651190 Ravidasvir CAS No. 1242087-93-9

Ravidasvir

カタログ番号 B1651190
CAS番号: 1242087-93-9
分子量: 762.9
InChIキー: LCHMHYPWGWYXEL-ZYADHFCISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ravidasvir is a novel antiviral drug that has recently gained attention in the scientific community due to its potential to treat various viral infections. It belongs to the class of drugs known as NS5A inhibitors, which are known for their ability to inhibit the replication of the hepatitis C virus (HCV). Ravidasvir has shown promising results in preclinical studies and is currently undergoing clinical trials to determine its efficacy in treating HCV and other viral infections.

科学的研究の応用

Hepatitis C Treatment

Ravidasvir, a new generation pangenotypic hepatitis C virus (HCV) NS5A inhibitor, has demonstrated significant efficacy in treating HCV. A study in China confirmed the efficacy and safety of Ravidasvir in combination with ritonavir-boosted danoprevir and ribavirin for 12 weeks in treatment-naïve noncirrhotic patients with genotype 1 infection. This regimen achieved a high rate of sustained virologic response at 12 weeks after treatment ((Xu et al., 2019)). Similarly, the efficacy and safety of Ravidasvir plus sofosbuvir were demonstrated in a diverse population of adults chronically infected with HCV in low-income and middle-income countries. This combination showed efficacy across all genotypes and was well tolerated, making it a potential public health tool for large-scale implementation to eliminate HCV (Andrieux-Meyer et al., 2021).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of Ravidasvir have been studied in depth. For instance, the determination and structural characterization of Ravidasvir metabolites using liquid chromatography coupled to mass spectrometry provided crucial data for understanding its metabolism and pharmacokinetics in rats (Kaddah et al., 2021). Another study evaluated the pharmacokinetics, safety, and tolerability of Ravidasvir, both alone and in combination with ritonavir-boosteddanoprevir, in healthy subjects. This study supported Ravidasvir's continued clinical development and treatment, highlighting its favorable pharmacokinetic and safety results (Wu et al., 2021).

Potential in COVID-19 Treatment

Ravidasvir has also been explored for its potential application in treating COVID-19. A study investigated its binding and inhibitory effect on the main protease (3CLpro) of SARS-CoV-2, the virus causing COVID-19. The in silico study suggested that Ravidasvir might be a potential lead molecule against SARS-CoV-2 for further optimization and drug development (Bera, 2021).

Registration and Supply Initiatives

There have been significant efforts in registering and supplying Ravidasvir for hepatitis C treatment, particularly in developing countries. The Ministry of Health Malaysia, in collaboration with various organizations, worked on the registration of Ravidasvir and its supply in Malaysia and Southeast Asia. This initiative marked Malaysia as the first country to approve Ravidasvir, demonstrating a successful model of public-private partnership in drug development and registration (Idrus et al., 2022).

特性

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N8O6/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54)/t33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHMHYPWGWYXEL-ZYADHFCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335997
Record name Ravidasvir [USAN]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ravidasvir

CAS RN

1242087-93-9
Record name Ravidasvir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242087939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ravidasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ravidasvir [USAN]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAVIDASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL3G001BI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ravidasvir
Reactant of Route 2
Ravidasvir
Reactant of Route 3
Ravidasvir
Reactant of Route 4
Ravidasvir
Reactant of Route 5
Reactant of Route 5
Ravidasvir
Reactant of Route 6
Reactant of Route 6
Ravidasvir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。